REACTION_CXSMILES
|
[S:1]1[C:5]2[C:6]3([CH2:14][CH2:13][NH:12][CH2:11][CH2:10]3)[O:7][CH2:8][CH2:9][C:4]=2[CH:3]=[CH:2]1.S(Cl)([Cl:18])(=O)=O.CO>C(O)(=O)C.C(OC)(C)(C)C>[ClH:18].[Cl:18][C:2]1[S:1][C:5]2[C:6]3([CH2:14][CH2:13][NH:12][CH2:11][CH2:10]3)[O:7][CH2:8][CH2:9][C:4]=2[CH:3]=1 |f:5.6|
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)OC
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
S1C=CC2=C1C1(OCC2)CCNCC1
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)OC
|
Name
|
|
Quantity
|
21.2 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
11.56 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
15 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at room temperature for 20 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture is stirred at room temperature for 30 min.
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
cooling with ice/water bath
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
A white suspension is formed
|
Type
|
FILTRATION
|
Details
|
the solid is filtered
|
Type
|
CUSTOM
|
Details
|
To obtain a second crop of material
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated (refilling with methyl t-butyl ether via rotavap)
|
Type
|
CUSTOM
|
Details
|
Resulting solid
|
Type
|
STIRRING
|
Details
|
suspension is stirred
|
Type
|
ADDITION
|
Details
|
is added till a cloudy suspension
|
Type
|
CUSTOM
|
Details
|
is formed
|
Type
|
TEMPERATURE
|
Details
|
Then, the suspension is cooled to room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
The suspension is further cooled in a ice/water bath
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
Solid is washed with methyl t-butyl ether (50 mL)
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.ClC1=CC2=C(C3(OCC2)CCNCC3)S1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |